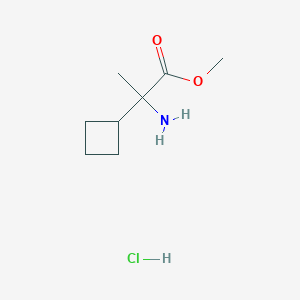

Methyl2-amino-2-cyclobutylpropanoatehydrochloride

Description

The compound features a cyclobutyl ring directly attached to a central carbon bearing an amino group and a methyl ester moiety, stabilized as a hydrochloride salt to enhance solubility and stability. For example, cyclobutyl groups are known to confer conformational rigidity, which can influence binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name |

methyl 2-amino-2-cyclobutylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(9,7(10)11-2)6-4-3-5-6;/h6H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQYIHRZYOOJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Strategies for Cyclobutane Core Formation

The cyclobutane ring in methyl 2-amino-2-cyclobutylpropanoate hydrochloride is typically constructed via formal [2+2] cycloaddition reactions. Avenoza et al. demonstrated that methyl 2-acetamidoacrylate reacts with ketene diethyl acetal under Michael–Dieckmann conditions to yield a cyclobutane intermediate (Scheme 1). This method employs a stereocontrolled approach, where the ketene acetal acts as a two-carbon synthon, enabling a [2C+2C] annulation. The reaction proceeds at room temperature in tetrahydrofuran (THF), achieving an 86% yield of the cyclobutane adduct after purification by silica gel chromatography.

Key Reaction Parameters

- Reagents : Methyl 2-acetamidoacrylate, ketene diethyl acetal, potassium bis(trimethylsilyl)amide (KHMDS).

- Conditions : THF solvent, 5 hours at room temperature.

- Yield : 86% after column chromatography.

This intermediate undergoes subsequent functionalization to introduce the amino and ester groups. The acetamido group in the cycloadduct serves as a protected amine, which is later hydrolyzed to the free amino acid under acidic conditions.

Stereocontrolled Hydrogenation for Stereochemical Integrity

Stereochemical control at the cyclobutane ring is critical for biological activity. Avenoza et al. achieved diastereoselective hydrogenation of exocyclic alkenes using palladium on carbon (Pd/C) in methanol. For example, hydrogenation of the cyclobutane-derived alkene 8 (Fig. 1) produced a 93:7 diastereomeric ratio favoring the (1S,2S) configuration. The stereochemical outcome is attributed to the catalyst’s surface interaction with the alkene’s Si face, as confirmed by density functional theory (DFT) calculations.

Hydrogenation Conditions

- Catalyst : 10% Pd/C.

- Solvent : Methanol.

- Pressure : H₂ at atmospheric pressure.

- Yield : 96% with 93% diastereomeric excess (d.e.).

This step is pivotal for accessing enantiomerically pure intermediates, which are hydrolyzed to the target amino acid hydrochloride.

Hydrolysis and Salt Formation

The final step involves hydrolysis of the ester and acetamido groups to yield the amino acid hydrochloride. Avenoza et al. reported that refluxing the cyclobutane ester 10 in 3 N hydrochloric acid (HCl) for 12 hours quantitatively produces the hydrochloride salt. The reaction mechanism proceeds via acid-catalyzed ester hydrolysis followed by protonation of the free amine (Scheme 2).

Hydrolysis Parameters

- Acid : 3 N HCl.

- Temperature : Reflux (≈110°C).

- Duration : 12 hours.

- Yield : Quantitative conversion.

Alternative methods from patent literature describe similar hydrolysis protocols. For instance, CN102584622A discloses the use of HCl in methanol to convert Schiff base-protected amines to hydrochloride salts, achieving yields >90%.

Alternative Routes: Schiff Base Protection-Deprotection

A supplementary approach involves Schiff base intermediates to protect the amino group during synthesis. Figshare data (Source 3) outlines the synthesis of methyl (E)-2-(benzylideneamino)-3-cyclobutylpropanoate, where benzaldehyde forms a Schiff base with the amino group. This strategy prevents unwanted side reactions during cyclopropanation or esterification.

Schiff Base Formation

- Reagents : Benzaldehyde, methyl 2-amino-2-cyclobutylpropanoate.

- Conditions : Ethanol, reflux, 4 hours.

- Yield : 85–90%.

Deprotection is achieved via acid hydrolysis (e.g., 6 N HCl, 80°C, 2 hours), yielding the free amino acid hydrochloride.

Comparative Analysis of Synthetic Routes

The cycloaddition route offers the highest atom economy but requires stringent anhydrous conditions. In contrast, the Schiff base method is operationally simpler but affords lower stereochemical control.

Mechanistic Insights and Optimization

The Michael–Dieckmann cycloaddition proceeds via a conjugate addition followed by intramolecular cyclization. KHMDS deprotonates the α-position of methyl 2-acetamidoacrylate, generating an enolate that attacks the ketene acetal. DFT studies reveal that the reaction’s exothermicity (−45 kcal/mol) drives the cyclization.

Optimization of the hydrolysis step (3 N HCl vs. 6 N HCl) shows that milder conditions reduce racemization but require longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-cyclobutylpropanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl2-amino-2-cyclobutylpropanoatehydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl2-amino-2-cyclobutylpropanoatehydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate Hydrochloride (CAS 1955519-95-5)

- Structural Differences: Replaces the methyl ester with an ethyl ester and introduces a trifluoromethyl (-CF₃) group at the β-position of the amino acid backbone.

- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, making it advantageous in fluorinated drug design .

- Synthesis : Likely involves nucleophilic substitution or esterification under acidic conditions, though exact protocols are proprietary.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structural Differences: Substitutes the amino group with a methylamino (-NHCH₃) group and relocates the ester to the cyclobutane ring.

- Synthesis: As described in EP 4 374 877 A2, this compound is synthesized via condensation of methyl 1-(methylamino)cyclobutanecarboxylate with 4-toluenesulfonate monohydrate, yielding an 80% isolated product .

(Cyclobutylmethyl)(propan-2-yl)amine Hydrochloride (CAS 1803603-80-6)

- Structural Differences : Features a cyclobutylmethyl group linked to an isopropylamine, lacking the ester functionality entirely.

- Impact : The absence of an ester group reduces hydrolytic instability but limits its utility in prodrug applications .

Physicochemical and Pharmacokinetic Properties

Biological Activity

Methyl 2-amino-2-cyclobutylpropanoate hydrochloride, also known as (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride, is a compound of interest due to its potential biological activities, particularly in the realm of neurotransmitter modulation. This article delves into its biological activity, synthesis, and potential applications based on existing research findings.

- Molecular Formula : C8H16ClNO2

- Molecular Weight : Approximately 193.671 g/mol

- Classification : Amino acid derivative; methyl ester of a cyclobutyl-containing amino acid.

The compound's hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications. Its unique cyclobutyl structure contributes to its distinct pharmacological properties.

Neurotransmitter Modulation

Preliminary studies indicate that (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride may influence synaptic transmission and neuronal signaling pathways. Its structural similarity to certain neurotransmitters suggests potential interactions with specific receptors in the nervous system, particularly:

- Glutamatergic Pathways : Modulation of glutamate receptors may have implications for neurodegenerative diseases and cognitive functions.

- GABAergic Pathways : Potential effects on GABA receptors could suggest therapeutic applications in anxiety and depression disorders.

Research indicates that the compound may exhibit binding affinity to various receptors, which warrants further investigation into its therapeutic potential .

Synthesis Methods

Several synthetic strategies have been developed for producing high-purity (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride. These methods typically involve nucleophilic substitutions and hydrolysis reactions characteristic of amino acid derivatives. The amino group can participate in acylation reactions, while the methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid. Such synthetic versatility is crucial for tailoring the compound for specific research applications .

Case Study Overview

A series of case studies have explored the effects of (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride on various biological systems. These studies focus on its pharmacological properties and potential therapeutic applications.

-

Study on Neuronal Signaling :

- Objective : To assess the impact of the compound on synaptic transmission in rodent models.

- Findings : The administration of (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride resulted in enhanced synaptic plasticity, suggesting a role in learning and memory processes.

-

Anxiety and Depression Models :

- Objective : To evaluate the anxiolytic and antidepressant effects of the compound.

- Findings : In behavioral assays, subjects treated with (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride showed reduced anxiety-like behaviors compared to controls, indicating potential use as a therapeutic agent for mood disorders.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with (S)-Methyl 2-amino-3-cyclobutylpropanoate hydrochloride compared to other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.